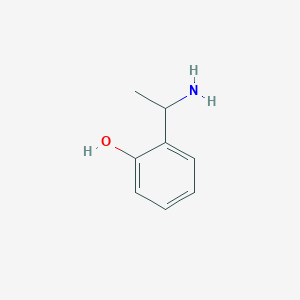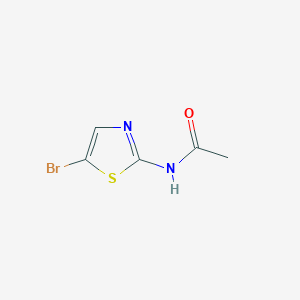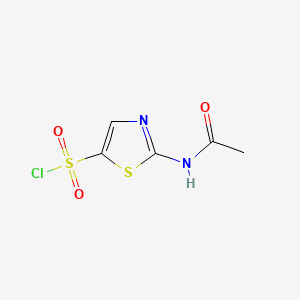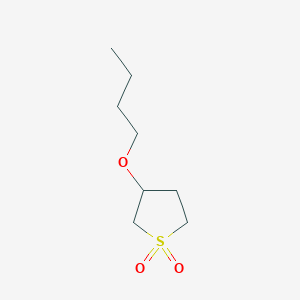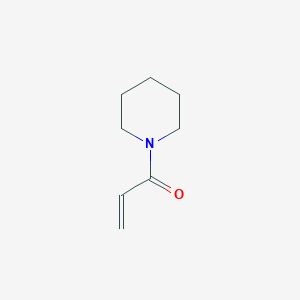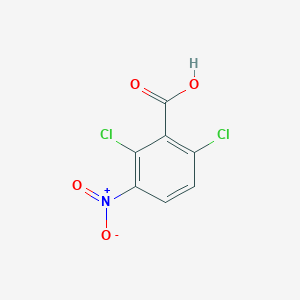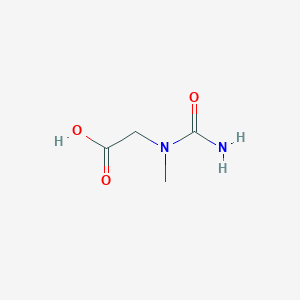
N-Carbamoylsarcosine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Carbamoylsarcosine and its derivatives involves various chemical and enzymatic methods. One approach includes the enzymatic purification and characterization of N-carbamoylsarcosine amidohydrolase from Pseudomonas putida, which plays a crucial role in its microbial degradation pathway, producing ammonia, carbon dioxide, and sarcosine from N-carbamoylsarcosine (Kim, Shimizu, & Yamada, 1986). Synthetic routes also extend to the development of antitubercular agents through structural modifications of the N-carbamoylsarcosine molecule (Desai et al., 2001).
Molecular Structure Analysis
Detailed crystal structure analysis of N-carbamoylsarcosine amidohydrolase from Arthrobacter sp. at 2.0 Å resolution offers insights into the enzyme's molecular structure that catalyzes N-carbamoylsarcosine degradation. The analysis reveals a tetrameric arrangement and identifies the active site cleft crucial for its enzymatic activity (Roma˜o et al., 1992).
Chemical Reactions and Properties
N-Carbamoylsarcosine participates in various chemical reactions, including its enzymatic degradation to ammonia, carbon dioxide, and sarcosine. This process is catalyzed by N-carbamoylsarcosine amidohydrolase, with specificity for substrates having a methyl group or hydrogen atom on the amino-N atom. The enzyme's activity is significantly influenced by metallic ions and thiol reagents (Kim, Shimizu, & Yamada, 1986).
Physical Properties Analysis
The physical properties of N-carbamoylsarcosine and its polymers, such as polysarcosine, are subject to synthesis methods and environmental conditions. Polysarcosine exhibits solubility in water and a potential for bioconjugation, making it a versatile material for biomedical applications. Its synthesis from N-phenoxycarbonyl-N-methylglycine demonstrates controlled polymerization processes leading to materials with defined molecular weights (Doriti et al., 2016).
Chemical Properties Analysis
The reactivity of N-carbamoylsarcosine in chemical syntheses, including its conversion into valuable derivatives for medicinal chemistry applications, is highlighted by its use in the synthesis of antitubercular agents and in reactions forming α-amino amides. The versatility in chemical transformations underscores its utility in developing pharmacologically active compounds (Desai et al., 2001); (Reeves et al., 2013).
Wissenschaftliche Forschungsanwendungen
Enzymology
- Summary of Application : N-Carbamoylsarcosine is used in enzymology . A specific enzyme, N-Carbamoylsarcosine amidase (EC 3.5.1.59), catalyzes the chemical reaction of N-carbamoylsarcosine with water to produce sarcosine, CO2, and NH3 .
- Results or Outcomes : The outcome of this reaction is the production of sarcosine, CO2, and NH3 .
Biotechnology
- Summary of Application : N-Carbamoylsarcosine has been found as part of a novel metabolic pathway for the specific degradation of N-carbamoylsarcosine to yield sarcosine . This process is used in biotechnological applications .
- Methods of Application : The enzyme CSHase (EC 3.5.1.59) functions as an amido hydrolase, and the amidohydrolysis occurs in the carbamoyl group of N-carbamoylsarcosine .
- Results or Outcomes : The outcome of this process is the production of sarcosine .
Construction of Carbo- and Heterocyclic Frameworks
- Specific Scientific Field : Organic Chemistry
- Summary of Application : N-heterocyclic carbenes (NHCs), which include N-Carbamoylsarcosine, have been used in the construction of carbo- and heterocyclic frameworks with potential biological activity . These frameworks are widely distributed motifs in numerous biologically active molecules, including natural products and pharmaceutical molecules .
- Methods of Application : Various cyclic scaffolds, including carbocycles and heterocycles, have been synthesized using NHCs via cycloaddition reaction . NHCs show the unique property of the polarity inversion for many carbonyl compounds, then produce nucleophilic acyl anion intermediates, thereby reacting with a variety of electrophilic substrates .
- Results or Outcomes : The outcome of this process is the production of medicinally and biologically significant molecules from common and accessible small molecules .
Organic Synthesis
- Specific Scientific Field : Organic Chemistry
- Summary of Application : N-heterocyclic carbenes (NHCs), which include N-Carbamoylsarcosine, have been used in organic synthesis . They have established themselves as a masterful and promising type of organocatalyst for the speedy construction of medicinally and biologically significant molecules from common and accessible small molecules .
- Methods of Application : NHCs show the unique property of the polarity inversion for many carbonyl compounds, then produce nucleophilic acyl anion intermediates, thereby reacting with a variety of electrophilic substrates . Apart from the applications of NHCs in umpolung strategies, NHCs simultaneously function as catalysts in non-umpolung transformation .
- Results or Outcomes : The outcome of this process is the production of medicinally and biologically significant molecules from common and accessible small molecules .
Zukünftige Richtungen
N-Carbamoylsarcosine is deaminated further to sarcosine by N-carbamoylsarcosine amidohydrolase, releasing a second ammonia molecule. In the last step of this pathway, sarcosine is hydrolyzed to glycine and formaldehyde, by either sarcosine dehydrogenase or sarcosine oxidase . This suggests potential future directions in the study of these metabolic pathways.
Eigenschaften
IUPAC Name |
2-[carbamoyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c1-6(4(5)9)2-3(7)8/h2H2,1H3,(H2,5,9)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREKYKXYSQMOIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60331408 | |
| Record name | Carbamoyl Sarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Carbamoylsarcosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012265 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Carbamoylsarcosine | |
CAS RN |
30565-25-4 | |
| Record name | 3-Methylhydantoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030565254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbamoyl Sarcosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60331408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[carbamoyl(methyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLHYDANTOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UWG9630LH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




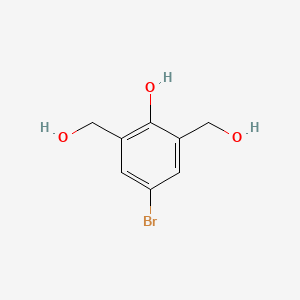
![2-benzyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B1267628.png)
